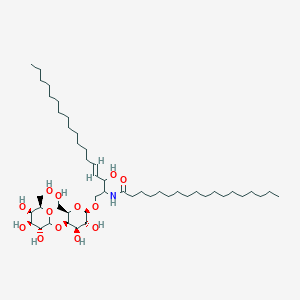

Lactosylceramide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(E)-1-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H91NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h29,31,36-39,41-48,50-52,54-58H,3-28,30,32-35H2,1-2H3,(H,49,53)/b31-29+/t36?,37?,38-,39-,41+,42+,43-,44-,45-,46+,47-,48?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZHMDQUIRUFQW-AIRKALMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H91NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

890.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4682-48-8 |

Source

|

| Record name | CDw17 antigen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Lactosylceramide Biosynthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (LacCer), a pivotal glycosphingolipid, stands at the crossroads of complex sphingolipid metabolism and cellular signaling in mammalian cells. This technical guide provides a comprehensive overview of the core lactosylceramide biosynthesis pathway, detailing the enzymatic reactions, subcellular localization, and key regulatory mechanisms. It further delves into the significant role of LacCer as a bioactive molecule implicated in a myriad of cellular processes, including inflammation, oxidative stress, and cell proliferation, making it a molecule of considerable interest in drug development. This document offers structured quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows to serve as a valuable resource for the scientific community.

The Core Biosynthesis Pathway of Lactosylceramide

Lactosylceramide (CD17/CDw17) is a fundamental glycosphingolipid that serves as the precursor for a vast array of more complex glycosphingolipids, including gangliosides, sulfatides, and fucosylated-glycosphingolipids.[1][2][3] The primary biosynthesis of lactosylceramide occurs in the trans-Golgi lumen.[1][4] The synthesis is catalyzed by lactosylceramide synthase, which facilitates the transfer of a galactose moiety from a nucleotide sugar donor, UDP-galactose, to its substrate, glucosylceramide (GlcCer).[1][5]

The key enzymatic reaction is as follows:

Glucosylceramide + UDP-galactose → Lactosylceramide + UDP

This critical step is mediated by specific β-1,4-galactosyltransferases. In mammals, two primary enzymes have been identified to possess lactosylceramide synthase activity:

While both enzymes can catalyze the formation of lactosylceramide, their expression and relative contributions can vary between different cell types and tissues.[7][8] For instance, in the central nervous system, both B4GALT5 and B4GALT6 are crucial for the production of lactosylceramide, which is essential for neuronal maturation and myelin formation.[6][7]

Alternative Biosynthetic Routes

Beyond the de novo synthesis from glucosylceramide, lactosylceramide can also be generated through the catabolism of more complex glycosphingolipids. One notable pathway involves the action of neuraminidases, such as neuraminidase-3 (Neu3), which can cleave terminal sialic acid residues from gangliosides like GM3 to yield lactosylceramide.[1] This pathway has been implicated in the progression of certain cancers.[1]

Quantitative Data on Lactosylceramide Biosynthesis

Understanding the quantitative aspects of lactosylceramide synthesis is crucial for elucidating its regulation and its role in cellular physiology and pathology. The following tables summarize key quantitative data related to the enzymes and molecules involved in this pathway.

| Enzyme | Substrate | Apparent Km | Apparent Vmax | Source Organism/Cell Type | Reference |

| Lactosylceramide Synthase (GalT-2) | Glucosylceramide | 3 µM | 0.12 nmol/mg protein per 2 h | Human Proximal Tubular Cells | [9] |

| Lactosylceramide Synthase (GalT-2) | UDP-galactose | 0.5 µM | 173 nmol/mg protein per 2 h | Human Proximal Tubular Cells | [9] |

Table 1: Kinetic Properties of Lactosylceramide Synthase.

| Analyte | Tissue/Fluid | Concentration Range (µg/mL) | Reference |

| Lactosylceramide | Human Milk | 1.3 - 3.0 | [10] |

| Lactosylceramide | Bovine Milk | 14.3 - 16.2 | [10] |

| Glucosylceramide | Human Milk | 9.9 - 17.4 | [10] |

| Glucosylceramide | Bovine Milk | 9.8 - 12.0 | [10] |

Table 2: Representative Concentrations of Lactosylceramide and its Precursor in Biological Fluids.

Experimental Protocols

Accurate measurement of lactosylceramide biosynthesis and quantification of its components are fundamental for research in this field. This section provides detailed methodologies for key experiments.

Lactosylceramide Synthase Activity Assay

This protocol is based on the classical radiochemical method, which measures the incorporation of radiolabeled galactose into lactosylceramide.[5][11]

Materials:

-

Cell or tissue homogenates

-

Assay Buffer (e.g., 100 mM MES, pH 6.5)

-

Manganese Chloride (MnCl₂) Solution (e.g., 10 mM)

-

Detergent solution (e.g., Triton X-100/Cutscum)

-

Glucosylceramide (acceptor substrate)

-

UDP-[¹⁴C]galactose (radiolabeled donor substrate)

-

Stop solution (e.g., ice-cold water)

-

Thin Layer Chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, MnCl₂ solution, and detergent.

-

Add a known amount of cell or tissue homogenate (protein) to the reaction mixture.

-

Initiate the reaction by adding the substrates: glucosylceramide and UDP-[¹⁴C]galactose.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an ice-cold stop solution.

-

Extract the lipids from the reaction mixture.

-

Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate lactosylceramide from other lipids.

-

Scrape the silica (B1680970) corresponding to the lactosylceramide band and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated radiolabel, the specific activity of the UDP-[¹⁴C]galactose, the amount of protein, and the incubation time.

A more modern and sensitive method utilizes deuterated glucosylceramide as the acceptor substrate and quantifies the deuterated lactosylceramide product by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

Quantification of Lactosylceramide by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the sensitive and specific quantification of lactosylceramide in biological samples.[12][13][14]

Materials:

-

Biological sample (cells, tissue homogenate, plasma, etc.)

-

Internal standard (e.g., a non-endogenous lactosylceramide species with a different fatty acid chain length)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS system equipped with a suitable column (e.g., HILIC or normal-phase)

Procedure:

-

Homogenize the biological sample.

-

Add a known amount of the internal standard to the sample.

-

Perform lipid extraction using an appropriate solvent system.

-

Dry the lipid extract and reconstitute it in a solvent compatible with the LC-MS system.

-

Inject the sample into the LC-MS system.

-

Separate the different lipid species using an appropriate chromatographic gradient.

-

Detect and quantify the lactosylceramide species and the internal standard using mass spectrometry, often in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of endogenous lactosylceramide by comparing its peak area to that of the internal standard.

Visualizing the Lactosylceramide Pathway and its Connections

Core Biosynthesis Pathway of Lactosylceramide

Caption: Core lactosylceramide biosynthesis pathway in the Golgi apparatus.

Lactosylceramide-Centric Signaling Pathways

Lactosylceramide is not merely a structural component or a metabolic intermediate; it is a potent signaling molecule.[1][2] Various external stimuli, such as platelet-derived growth factor (PDGF), tumor necrosis factor-α (TNF-α), and oxidized low-density lipoprotein (ox-LDL), can converge on and activate lactosylceramide synthase.[2][3][15] The resulting increase in lactosylceramide can trigger downstream signaling cascades.

References

- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]

- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Lactosylceramide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. B4GALT6 regulates astrocyte activation during CNS inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UDPgalactose:glucosylceramide beta 1----4-galactosyltransferase activity in human proximal tubular cells from normal and familial hypercholesterolemic homozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. lipidmaps.org [lipidmaps.org]

- 15. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of β-1,4-Galactosyltransferases in Lactosylceramide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactosylceramide (LacCer) is a pivotal glycosphingolipid that serves not only as a precursor for a vast array of complex gangliosides and other glycosphingolipids but also as a bioactive lipid second messenger implicated in numerous cellular processes.[1][2] The synthesis of LacCer is a critical control point in the biosynthesis of these molecules and is catalyzed by a specific subset of β-1,4-galactosyltransferases. This guide provides a comprehensive overview of the core enzymes responsible for LacCer synthesis, their biochemical properties, detailed experimental protocols for their study, and their role in cellular signaling pathways, offering a valuable resource for professionals in biomedical research and drug development.

Core Enzymes in Lactosylceramide Synthesis

The synthesis of lactosylceramide from glucosylceramide is catalyzed by UDP-galactose:glucosylceramide β-1,4-galactosyltransferase, commonly known as lactosylceramide synthase.[3][4] Within the large family of β-1,4-galactosyltransferases (B4GALTs), two specific enzymes have been identified as the primary lactosylceramide synthases in mammals:

-

β-1,4-Galactosyltransferase 5 (B4GALT5)

-

β-1,4-Galactosyltransferase 6 (B4GALT6)

These enzymes are type II transmembrane proteins located in the Golgi apparatus.[5][6][7] While both can catalyze the formation of LacCer, studies suggest that B4GALT5 often acts as the main enzyme for LacCer biosynthesis in many tissues, with B4GALT6 playing a role that can be significant but sometimes less prominent.[8][9] For instance, in the central nervous system, both enzymes contribute to LacCer synthesis, and the complete absence of both is required to eliminate LacCer synthase activity.[10]

| Enzyme | Gene Name | UniProt ID (Human) | Key Characteristics |

| β-1,4-Galactosyltransferase 5 | B4GALT5 | O43286 | Considered the main enzyme for LacCer biosynthesis in many tissues.[8][9] Essential for early embryonic development.[11] Implicated in cancer progression and multidrug resistance.[11][12] Also involved in the synthesis of N-glycans.[13] |

| β-1,4-Galactosyltransferase 6 | B4GALT6 | Q9UBX8 | Initially isolated from rat brain as a LacCer synthase.[8][9] Plays a role in LacCer synthesis, though its contribution relative to B4GALT5 can vary by tissue.[8][10] Important for glycolipid biosynthesis in the central nervous system.[7][14] |

The Enzymatic Reaction of Lactosylceramide Synthesis

Lactosylceramide synthase catalyzes the transfer of a galactose moiety from a donor substrate, UDP-galactose, to the acceptor substrate, glucosylceramide (GlcCer), forming a β-1,4 glycosidic bond.[3][5] This reaction is a key step in the ganglioside biosynthesis pathway.[6][15]

Reaction: Glucosylceramide (GlcCer) + UDP-galactose → Lactosylceramide (LacCer) + UDP

This enzymatic step is crucial as LacCer is the precursor for the majority of higher-order glycosphingolipids, including gangliosides, sulfatides, and fucosylated-glycosphingolipids.[1][2]

Caption: Enzymatic synthesis of Lactosylceramide.

Quantitative Data and Kinetic Properties

The enzymatic activity of lactosylceramide synthases is influenced by substrate concentrations. While extensive kinetic data is not always available across all studies, some key parameters have been reported.

| Enzyme | Substrate | Km Value | Vmax Value | Notes and Reference |

| B4GALT6 | Glucosylceramide | 3 µM | 0.06 nmol/h/mg | Kinetic parameters determined for the human enzyme.[16] |

| B4GALT6 | UDP-galactose | 0.5 µM | 86 nmol/h/mg | Kinetic parameters determined for the human enzyme.[16] |

| B4GALT5 | UDP-galactose (donor) | 214.4 µM | Not Specified | Determined using a novel mass spectrometry-based assay with HEK-B4GALT5 cell homogenates.[17] |

| B4GALT5 | Glucosylceramide-d7 (acceptor) | 2.47 µM | Not Specified | Determined using a novel mass spectrometry-based assay with HEK-B4GALT5 cell homogenates.[17] |

Studies on mouse embryonic fibroblasts (MEFs) from B4GALT5 knockout mice showed a dramatic reduction in LacCer synthase activity to about 10-11% of wild-type levels, highlighting the dominant role of B4GALT5 in these cells.[18][19] In the brains of knockout mice, LacCer synthase activity was reduced to 38% in B4GALT5 conditional knockouts and 52% in B4GALT6 knockouts, relative to wild-type levels.[10]

Experimental Protocols

The measurement of lactosylceramide synthase activity is fundamental to studying its function and regulation. A classical and widely used method involves radioisotopes, while newer methods utilize mass spectrometry.

Classical Radioisotopic Assay for Lactosylceramide Synthase Activity

This method measures the incorporation of radiolabeled galactose from UDP-[3H]Gal or UDP-[14C]Gal into glucosylceramide to form radiolabeled lactosylceramide.[10][20]

Methodology:

-

Enzyme Source Preparation:

-

Homogenize cells or tissues in a suitable buffer (e.g., Tris-HCl or HEPES) at 4°C.[10]

-

The homogenate can be used directly, or a Golgi-enriched membrane fraction can be prepared by differential centrifugation for higher specific activity.[21]

-

Determine the protein concentration of the enzyme preparation (e.g., using a BCA or Bradford assay).

-

-

Substrate Preparation:

-

Prepare a reaction mixture containing a buffer (e.g., 50 mM HEPES, pH 7.3), divalent cations (e.g., 5 mM MgCl2, 5 mM MnCl2), the acceptor substrate glucosylceramide (often presented as a liposome), and the radiolabeled donor substrate UDP-[3H]galactose or UDP-[14C]galactose.[10]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 20-90 minutes), ensuring the reaction is within the linear range.[10]

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).

-

Separate the lipid products from the unreacted water-soluble UDP-galactose by solvent extraction.

-

Isolate the synthesized radiolabeled lactosylceramide using thin-layer chromatography (TLC).

-

-

Quantification:

-

Scrape the LacCer spot from the TLC plate and quantify the radioactivity using liquid scintillation counting.

-

Express the enzyme activity as pmol or nmol of product formed per unit time per mg of protein.

-

Mass Spectrometry-Based Assay

A more recent, non-radioactive method uses a deuterated glucosylceramide (GlcCer-d7) as the acceptor substrate. The formation of deuterated lactosylceramide (LacCer-d7) is then quantified by liquid chromatography-mass spectrometry (LC-MS/MS).[21]

Caption: Workflow for a radioisotopic LacCer synthase assay.

Role in Signaling Pathways and Disease

Lactosylceramide is not merely a structural precursor; it is a potent signaling molecule involved in inflammation, oxidative stress, and cell proliferation.[2][3] The activity of LacCer synthase is often a convergence point for various external stimuli.[2]

Key Signaling Roles:

-

Inflammation and Oxidative Stress: Upon activation by agonists like oxidized LDL, TNF-α, or platelet-derived growth factor (PDGF), LacCer synthase produces LacCer.[2][3] This newly synthesized LacCer can activate NADPH oxidase, leading to the generation of reactive oxygen species (ROS) and a state of oxidative stress.[1][2][22] This environment contributes to inflammatory conditions such as atherosclerosis.[3]

-

Phospholipase A2 Activation: LacCer can also activate cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid from phospholipids.[1][3] Arachidonic acid is a precursor to prostaglandins (B1171923) and other eicosanoids, which are powerful mediators of inflammation.[5]

-

Neuroinflammation: In the nervous system, increased LacCer synthase activity is associated with glial proliferation and the induction of pro-inflammatory mediators like cytokines and iNOS, suggesting a key role in neuroinflammatory diseases.[23] The signaling cascade may involve the PI3K/Ras/MAPK/NF-κB pathway.[23]

Given its central role in these pathological processes, lactosylceramide synthase represents a promising therapeutic target for a range of diseases, including atherosclerosis, certain cancers, and inflammatory disorders.[5][13]

References

- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]

- 4. Glucosylceramide beta-1,4-galactosyltransferase - Wikipedia [en.wikipedia.org]

- 5. Central Role of β-1,4-GalT-V in Cancer Signaling, Inflammation, and Other Disease-Centric Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. B4GALT5 - Wikipedia [en.wikipedia.org]

- 7. Gene - B4GALT6 [maayanlab.cloud]

- 8. β4GalT6 is involved in the synthesis of lactosylceramide with less intensity than β4GalT5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gene - B4GALT5 [maayanlab.cloud]

- 12. B4GALT5 beta-1,4-galactosyltransferase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Regulation of lactosylceramide synthase (glucosylceramide beta1-->4 galactosyltransferase); implication as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. B4GALT6 beta-1,4-galactosyltransferase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. uniprot.org [uniprot.org]

- 17. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Involvement of murine β-1,4-galactosyltransferase V in lactosylceramide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Involvement of murine β-1,4-galactosyltransferase V in lactosylceramide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Lactosylceramide: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cellular Residence of Lactosylceramide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide synthase (LacCerS), a pivotal enzyme in the glycosphingolipid biosynthesis pathway, plays a crucial role in cellular signaling, influencing processes ranging from inflammation and oxidative stress to cell proliferation. Its subcellular localization is intrinsically linked to its function and regulatory mechanisms. This technical guide provides an in-depth overview of the subcellular localization of lactosylceramide synthase, presenting available data, detailing experimental methodologies for its determination, and illustrating associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting this key enzyme.

Subcellular Localization of Lactosylceramide Synthase

Lactosylceramide synthase is predominantly localized to the Golgi apparatus, with the trans-Golgi and trans-Golgi Network (TGN) being the primary sites of its activity.[1][2][3] This localization is critical as it allows the enzyme access to its substrate, glucosylceramide, which is transported from the endoplasmic reticulum. However, evidence also suggests the presence of lactosylceramide synthase in other cellular compartments under specific conditions.

Data Presentation: Distribution of Lactosylceramide Synthase

While comprehensive quantitative data on the distribution of lactosylceramide synthase across all organelles is limited, the available evidence strongly points to the Golgi apparatus as its main residence. The following table summarizes the key findings on its subcellular localization.

| Subcellular Compartment | Level of Evidence | Quantitative Data (Specific Activity) | Key Findings & Citations |

| Golgi Apparatus (trans-Golgi/TGN) | High | 7.5 pmol/mg/min (in a Golgi-enriched fraction from human dermal fibroblasts)[4][5] | Consistently identified as the primary site of LacCer synthesis.[1][2][3] |

| Endoplasmic Reticulum | Low | Not Available | Overexpression of UGCG in breast cancer cells led to increased lactosylceramide levels in the ER, suggesting potential for LacCerS presence.[1] |

| Mitochondria-Associated Membranes (MAMs) | Low | Not Available | The presence of UGCG and LacCer synthase in MAMs has been suggested, potentially linking GSL synthesis to mitochondrial ceramide pools.[1] |

| Cytoplasm | Low | Not Available | Some studies have reported a cytoplasmic association of β-1,4GalT-V in human colorectal cancer tissue. |

| Plasma Membrane | Very Low | Not Available | A small amount of β-1,4GalT-V may be associated with the cell membrane. |

Experimental Protocols for Determining Subcellular Localization

The determination of the subcellular localization of lactosylceramide synthase relies on a combination of biochemical and imaging techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation by Differential Centrifugation

This biochemical technique separates cellular organelles based on their size and density, allowing for the enrichment of specific compartments.

Objective: To isolate a Golgi-enriched fraction to determine the activity of lactosylceramide synthase.

Materials:

-

Cultured cells or tissue homogenate

-

Homogenization buffer (e.g., 0.25 M sucrose (B13894), 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Sucrose solutions of varying concentrations (e.g., 1.3 M, 1.15 M, 0.86 M, 0.25 M)

-

Ultracentrifuge and appropriate rotors

-

Bradford assay reagents for protein quantification

-

Reagents for lactosylceramide synthase activity assay

Procedure:

-

Cell Homogenization: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in homogenization buffer and homogenize using a Dounce homogenizer or a similar method on ice.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.

-

Ultracentrifugation: Carefully collect the supernatant, which contains microsomes (including Golgi and ER fragments), and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction.

-

Sucrose Density Gradient Centrifugation: Resuspend the microsomal pellet in a small volume of homogenization buffer. Layer the resuspended microsomes on top of a discontinuous sucrose gradient (e.g., layers of 1.3 M, 1.15 M, and 0.86 M sucrose).

-

Gradient Ultracentrifugation: Centrifuge the gradient at a high speed (e.g., 100,000 x g) for 2-3 hours at 4°C.

-

Fraction Collection: Carefully collect fractions from the interfaces of the sucrose layers. The Golgi-enriched fraction is typically found at the 0.86 M/1.15 M sucrose interface.

-

Analysis: Determine the protein concentration of each fraction. Perform a lactosylceramide synthase activity assay and Western blotting for Golgi-specific marker proteins (e.g., GM130) to confirm the enrichment of the Golgi fraction.

Immunofluorescence Microscopy

This imaging technique uses fluorescently labeled antibodies to visualize the location of a specific protein within a cell.

Objective: To visualize the subcellular localization of lactosylceramide synthase in cultured cells.

Materials:

-

Cultured cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody specific to lactosylceramide synthase

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Fixation: Grow cells on sterile glass coverslips to sub-confluency. Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Dilute the primary antibody against lactosylceramide synthase in the blocking solution to the recommended concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking solution. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS. Mount the coverslips onto microscope slides using a mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the fluorophores used. The Golgi apparatus typically appears as a perinuclear, ribbon-like structure.

Signaling Pathways and Experimental Workflows

The synthesis of lactosylceramide by its synthase initiates a cascade of signaling events implicated in various physiological and pathological processes.

Lactosylceramide-Centric Signaling Pathway

Diverse external stimuli can activate lactosylceramide synthase, leading to the generation of lactosylceramide. This bioactive lipid then triggers downstream signaling pathways, primarily through the production of reactive oxygen species (ROS) and the activation of inflammatory mediators.

Caption: Lactosylceramide-centric signaling pathway.

Experimental Workflow for Subcellular Localization

The following diagram illustrates a general workflow for determining the subcellular localization of a target protein like lactosylceramide synthase.

Caption: Experimental workflow for determining subcellular localization.

Conclusion

The primary subcellular localization of lactosylceramide synthase in the Golgi apparatus underscores its central role in the synthesis of complex glycosphingolipids and the initiation of lactosylceramide-mediated signaling cascades. Understanding the precise localization and the factors that may influence its distribution to other cellular compartments is crucial for elucidating its role in disease and for the development of targeted therapeutic strategies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the intricate cellular biology of this important enzyme.

References

- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactosylceramide is synthesized in the lumen of the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry [mdpi.com]

- 5. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lactosylceramide in Lipid Raft Formation and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins. These platforms play a crucial role in cellular processes by organizing and facilitating signal transduction cascades. Lactosylceramide (LacCer), a glycosphingolipid, is a key component of lipid rafts and has emerged as a critical player in modulating their structure and function. This technical guide provides an in-depth exploration of LacCer's role in lipid raft formation and its subsequent impact on cellular signaling, with a focus on experimental protocols and quantitative data for researchers in academia and the pharmaceutical industry.

Lactosylceramide is not merely a structural component of lipid rafts; it is an active participant in a variety of signaling pathways.[1][2][3] Its accumulation within these microdomains can be triggered by diverse external stimuli, including growth factors, inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), and oxidized low-density lipoproteins (ox-LDL).[1][2][3][4] Upon enrichment in lipid rafts, LacCer can initiate a cascade of downstream events, including the production of reactive oxygen species (ROS), activation of inflammatory pathways, and regulation of cell proliferation and apoptosis.[1][4] Understanding the intricate mechanisms by which LacCer influences lipid raft-mediated signaling is paramount for the development of novel therapeutic strategies targeting a range of diseases, from cardiovascular disorders to cancer and neuroinflammatory conditions.

Lactosylceramide's Impact on Lipid Raft Composition and Signaling

Lactosylceramide's presence within lipid rafts significantly influences the recruitment and activation of various signaling proteins. Its accumulation can lead to the clustering of receptors and enzymes, thereby amplifying downstream signals. The following tables summarize quantitative data on the enrichment of LacCer in lipid rafts and its effect on key signaling molecules.

| Parameter | Cell Type | Condition | Fold Change/Concentration | Reference |

| Lactosylceramide Content | Mouse L-cells | SCP-2 Overexpression | 1.7-fold increase in total cell LacCer | [5] |

| Lactosylceramide Content | Human Macrophages | ox-LDL treatment | Increased LacCer expression (qualitative) | [6] |

| Lactosylceramide Content | Human Neutrophil Plasma Membrane | Basal | 3.7 ± 0.17 µg/10⁸ cells | [5] |

| Lactosylceramide Content | Mouse Neutrophil Plasma Membrane | Basal | 0.18 ± 0.06 µg/10⁸ cells | [5] |

| Cyclin Expression | Aortic Smooth Muscle Cells | Ox-LDL or LacCer treatment | ~3-fold increase | [4] |

| cPLA2α Activity | In vitro liposomes | Presence of LacCer (5 mol%) | ~1.5-fold increase | [7] |

| Astrocyte Proliferation | Rat Primary Astrocytes | TNF-α stimulation | Increased proliferation (reversed by LacCer synthase inhibitor) | [1][8] |

Table 1: Quantitative Analysis of Lactosylceramide in Cellular Systems. This table highlights the changes in lactosylceramide levels and its downstream effects in various experimental models.

| Molecular Species | Cell Type/Fraction | Relative Abundance | Reference |

| C24:0-d18:1, C24:1-d18:1, C22:0-d18:1, C16:0-d18:1 | HL-60 cell membrane microdomains | Major species identified among >21 others | [9] |

| C24:0-d18:1, Ch24:0-d18:1, Ch24:1-d18:1, C24:1-d18:1, C22:0-d18:1 | Porcine blood cells | Major species identified among >33 others | [9] |

| C24:0 and C24:1 fatty acid chains | Human and Mouse Neutrophils | Major components | [5][10] |

Table 2: Predominant Molecular Species of Lactosylceramide. This table outlines the common fatty acid chains found in lactosylceramide in different biological samples.

Key Signaling Pathways Modulated by Lactosylceramide in Lipid Rafts

Lactosylceramide acts as a signaling hub within lipid rafts, initiating and modulating several critical pathways. The primary mechanisms involve the generation of reactive oxygen species (ROS) through NADPH oxidase activation, the release of arachidonic acid via cytosolic phospholipase A2 (cPLA2), and the activation of Src family kinases.

NADPH Oxidase-Mediated Oxidative Stress

Upon stimulation by agonists such as ox-LDL or TNF-α, LacCer synthase activity increases, leading to the accumulation of LacCer in lipid rafts.[1][4] This localized concentration of LacCer facilitates the assembly and activation of the NADPH oxidase complex, resulting in the production of superoxide (B77818) radicals and subsequent oxidative stress.[1] This oxidative environment can then trigger a cascade of downstream signaling events, contributing to inflammation and cellular damage.

cPLA2-Mediated Inflammatory Response

Lactosylceramide can directly bind to and activate cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory response.[7] This interaction, which occurs at the membrane, leads to the hydrolysis of arachidonic acid from phospholipids. The released arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, perpetuating the inflammatory cascade.

Src Family Kinase-Mediated Signaling

In immune cells such as neutrophils, LacCer-enriched lipid rafts serve as platforms for the activation of Src family kinases, like Lyn.[1][11] The binding of pathogens or other ligands to these LacCer microdomains can trigger the activation of Src kinases, leading to downstream signaling events that are crucial for innate immune responses, including phagocytosis and chemotaxis.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of lactosylceramide in lipid raft function.

Detergent-Free Isolation of Lipid Rafts

This protocol describes the isolation of lipid rafts from cultured cells using a sucrose (B13894) gradient ultracentrifugation method without detergents, which helps to preserve the native structure of the microdomains.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.8, 250 mM Sucrose, 1 mM CaCl₂, 1 mM MgCl₂)[13]

-

Sucrose solutions (w/v) in TNE buffer (e.g., 85%, 35%, 5%)[14]

-

Dounce homogenizer or various gauge needles

-

Ultracentrifuge and appropriate rotors (swinging bucket)

-

Protease and phosphatase inhibitor cocktails

Procedure:

-

Cell Harvest: Grow cells to confluency, wash twice with ice-cold PBS, and harvest by scraping. Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[15]

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by passing them through a series of needles with decreasing gauge (e.g., 23G) or by using a Dounce homogenizer.[13][15]

-

Post-Nuclear Supernatant Preparation: Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells. Collect the supernatant.

-

Total Membrane Preparation: Pellet the total membranes from the post-nuclear supernatant by ultracentrifugation (e.g., 200,000 x g for 1-2 hours at 4°C).

-

Sucrose Gradient: Resuspend the membrane pellet in a high-concentration sucrose solution (e.g., 42.5% or 45%). Place this at the bottom of an ultracentrifuge tube. Carefully overlay with layers of decreasing sucrose concentrations (e.g., 35% and 5%).[14][16]

-

Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for an extended period (e.g., 18-20 hours) at 4°C.[15]

-

Fraction Collection: After centrifugation, lipid rafts will be present at the interface of the lower sucrose concentrations (e.g., 5%/35% interface) as a light-scattering band. Carefully collect fractions from the top of the gradient.[16]

-

Analysis: Analyze the collected fractions for the presence of lipid raft markers (e.g., Flotillin-1, Caveolin-1) and the absence of non-raft markers (e.g., Transferrin Receptor) by Western blotting to identify the raft-containing fractions.[16]

Analysis of Lactosylceramide Content by Mass Spectrometry

Quantitative analysis of LacCer in isolated lipid raft fractions can be performed using liquid chromatography-mass spectrometry (LC-MS).

Procedure Outline:

-

Lipid Extraction: Extract total lipids from the isolated lipid raft and non-raft fractions using a modified Bligh-Dyer or Folch method.

-

LC-MS Analysis: Separate the lipid species using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.[9][17]

-

Quantification: Use internal standards (e.g., deuterated LacCer) for accurate quantification of different LacCer molecular species.[18]

In Vitro NADPH Oxidase Activity Assay

This assay measures the activity of NADPH oxidase in isolated lipid raft fractions by monitoring the reduction of cytochrome c.

Materials:

-

Isolated lipid raft fractions

-

Assay Buffer (e.g., 65 mM sodium phosphate (B84403) buffer, pH 7.0, with 1 mM EGTA, 1 mM MgCl₂, 2 mM NaN₃, 10 µM FAD)[19]

-

NADPH solution

-

Cytochrome c solution

-

Superoxide dismutase (SOD) as a control

-

Spectrophotometer

Procedure:

-

Incubate the lipid raft fraction in the assay buffer.

-

Add cytochrome c to the mixture.

-

Initiate the reaction by adding NADPH.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.[19][20][21]

-

In a parallel reaction, include SOD to confirm that the cytochrome c reduction is due to superoxide production.

In Vitro cPLA2 Activity Assay

This assay determines the effect of LacCer on cPLA2 activity using artificial liposomes.

Materials:

-

Purified cPLA2 enzyme

-

Phosphatidylcholine (PC) and Lactosylceramide

-

Assay Buffer (e.g., 100 mM HEPES pH 7.4, 1 mg/ml BSA, 1 mM CaCl₂, 10 mM DTT)[7]

-

Radiolabeled arachidonic acid or a fluorescent substrate

Procedure:

-

Prepare liposomes containing PC and varying concentrations of LacCer.[7][22]

-

Incubate the liposomes with purified cPLA2 in the assay buffer.

-

Measure the release of arachidonic acid (or the fluorescent product) over time to determine enzyme activity.[7][22][23]

Analysis of Src Family Kinase Phosphorylation

This protocol describes the immunoprecipitation of Src kinases from lipid raft fractions followed by Western blotting to detect their phosphorylation state.

Materials:

-

Isolated lipid raft fractions

-

Lysis buffer containing a non-denaturing detergent

-

Antibody against the specific Src family kinase of interest

-

Antibody against the phosphorylated form of the Src kinase

-

Protein A/G agarose (B213101) beads

-

Western blotting reagents

Procedure:

-

Solubilization: Solubilize the isolated lipid raft fractions with a suitable lysis buffer.

-

Immunoprecipitation: Incubate the lysate with an antibody specific to the Src kinase of interest overnight at 4°C. Add Protein A/G agarose beads and incubate for another 1-3 hours to capture the antibody-protein complexes.[24][25]

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Electrophoresis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the Src kinase and for the total Src kinase as a loading control.

-

Detection: Use a chemiluminescent substrate to visualize the protein bands and quantify the level of phosphorylation.

Conclusion and Future Directions

Lactosylceramide is a pivotal modulator of lipid raft structure and function. Its accumulation within these microdomains, driven by various physiological and pathological stimuli, triggers a cascade of signaling events with profound implications for cellular homeostasis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate roles of LacCer in lipid raft-mediated signaling.

Future research should focus on elucidating the precise molecular mechanisms by which LacCer interacts with its downstream effectors within the complex environment of the lipid raft. Advanced techniques such as super-resolution microscopy and cryo-electron microscopy will be invaluable in visualizing these interactions at the nanoscale. Furthermore, the development of specific inhibitors of LacCer synthase and antagonists of LacCer-protein interactions holds great promise for the development of novel therapeutics for a wide range of diseases where lipid raft dysfunction is implicated. A deeper understanding of the regulation of LacCer metabolism and its spatial organization within the plasma membrane will undoubtedly open new avenues for therapeutic intervention.

References

- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactosylceramide-accumulation in lipid-rafts mediate aberrant-autophagy, inflammation and apoptosis in cigarette smoke induced emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidized low density lipoproteins and lactosylceramide both stimulate the expression of proliferating cell nuclear antigen and the proliferation of aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. E-LDL and Ox-LDL differentially regulate ceramide and cholesterol raft microdomains in human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel role of lactosylceramide in the regulation of tumor necrosis factor alpha-mediated proliferation of rat primary astrocytes. Implications for astrogliosis following neurotrauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and mass spectrometry characterization of molecular species of lactosylceramides using liquid chromatography-electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lyn-coupled LacCer-enriched lipid rafts are required for CD11b/CD18-mediated neutrophil phagocytosis of nonopsonized microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Lactosylceramide-enriched Lipid Raft-mediated Infection Immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. biochem.wustl.edu [biochem.wustl.edu]

- 16. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 18. mdpi.com [mdpi.com]

- 19. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of NADPH oxidase activity in detergent lysates of human and mouse macrophage monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. content.abcam.com [content.abcam.com]

- 24. researchgate.net [researchgate.net]

- 25. Removal of C-Terminal Src Kinase from the Immune Synapse by a New Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Downstream Signaling Cascades Activated by Lactosylceramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (LacCer), a glycosphingolipid, has emerged as a critical signaling molecule involved in a myriad of cellular processes. Dysregulation of LacCer-mediated signaling has been implicated in various pathologies, including inflammatory diseases, cardiovascular conditions, and cancer. This technical guide provides a comprehensive overview of the core downstream signaling cascades activated by LacCer. It delves into the molecular mechanisms of key pathways, including the generation of reactive oxygen species (ROS), activation of inflammatory mediators, and the stimulation of proliferative pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols for key assays, and providing visual representations of signaling pathways to facilitate a deeper understanding of Lactosylceramide's role in cellular function and disease.

Introduction to Lactosylceramide Signaling

Lactosylceramide is a glycosphingolipid synthesized by the addition of galactose to glucosylceramide, a reaction catalyzed by β-1,4-galactosyltransferase V or VI.[1][2] Initially considered a mere intermediate in the biosynthesis of more complex glycosphingolipids, LacCer is now recognized as a bioactive lipid second messenger.[3][4] It is an integral component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[3][5] A variety of extracellular stimuli, including growth factors like Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF), pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), and oxidized low-density lipoprotein (ox-LDL), can converge to activate LacCer synthase, leading to an accumulation of LacCer and the initiation of downstream signaling events.[3][6] These signaling cascades ultimately regulate a wide range of cellular responses, including inflammation, cell proliferation, migration, and apoptosis.[1][3]

Core Downstream Signaling Pathways

Lactosylceramide orchestrates a complex network of intracellular signaling pathways. The primary cascades initiated by LacCer are detailed below.

Reactive Oxygen Species (ROS) Generation

A pivotal and early event in LacCer signaling is the generation of reactive oxygen species (ROS).[3][7] LacCer activates NADPH oxidase, a membrane-bound enzyme complex, leading to the production of superoxide (B77818) anions (O₂⁻) and subsequent ROS.[3][8] This creates a state of "oxidative stress" which can, in turn, trigger a cascade of other signaling molecules and pathways.[3][7]

Caption: Lactosylceramide-induced ROS generation pathway.

Activation of Inflammatory Pathways via Cytosolic Phospholipase A2 (cPLA2)

Lactosylceramide is a direct activator of cytosolic phospholipase A2 (cPLA2).[9][10] Upon activation, cPLA2 translocates to intracellular membranes where it catalyzes the hydrolysis of phospholipids, releasing arachidonic acid.[4][9] Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation.[3][7]

Caption: Lactosylceramide-mediated inflammatory pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Lactosylceramide has been shown to activate the Ras-MEK-ERK1/2 branch of the MAPK pathway.[11][12] This activation is often dependent on the prior generation of ROS.[13] Activated ERK1/2 can then phosphorylate a variety of downstream targets, including transcription factors like c-Fos and c-Jun, leading to changes in gene expression that promote cell proliferation, such as the induction of inducible nitric oxide synthase (iNOS).[14][15]

Caption: Lactosylceramide-activated MAPK/ERK signaling pathway.

Nuclear Factor-kappa B (NF-κB) Pathway

NF-κB is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Lactosylceramide can induce the activation of IκB kinase (IKK), which then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation.[11][14] This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of a wide array of pro-inflammatory genes, including iNOS and the chemokine CCL2.[11][14]

Caption: Lactosylceramide-induced NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of Lactosylceramide on key signaling events and cellular responses as reported in the literature.

| Parameter | Cell Type | Treatment | Fold Change (vs. Control) | Reference |

| Cell Proliferation | Arterial Smooth Muscle Cells | LacCer | ~5-fold increase | [2] |

| Human Kidney Proximal Tubular Cells | LacCer (10 µM) from PKD tissue | 4-fold stimulation | [16] | |

| Human Kidney Proximal Tubular Cells | LacCer (40 µM) | 10-fold stimulation | [16] | |

| Enzyme Activity | ||||

| LacCer Synthase | Mouse Xenograft Model (Renal Cancer) | Tumor Growth | 2.5-fold increase | [2] |

| Phospholipase A2 | U-937 cells | LacCer (100 nM, 10 min) | 2-fold increase | [4] |

| Protein Expression/Level | ||||

| Lactosylceramide | Mouse Xenograft Model (Renal Cancer) | Tumor Growth | 32-fold increase | [2] |

| p44 MAPK | Polycystic Kidney Disease (PKD) tissue | PKD Condition | Higher levels | [16] |

| Gene Expression | ||||

| iNOS | Rat Primary Astrocytes | LPS/IFN-γ | Increased | [14] |

| Parameter | Cell Type | Treatment | Observation | Reference |

| NF-κB Activation | Rat Primary Astrocytes | LPS/IFN-γ + PDMP, then + LacCer | LacCer reversed PDMP-mediated inhibition of NF-κB nuclear translocation and DNA-binding activity. | [14] |

| CM-stimulated Astrocytes | PDMP, then + LacCer | Exogenously supplied LacCer reversed the inhibition of NF-κB luciferase activity induced by PDMP. | [17][18] | |

| STAT-1 Activation | CM-stimulated Astrocytes | PDMP, then + LacCer | Exogenously supplied LacCer reversed the inhibition of GAS (STAT-1) luciferase activity induced by PDMP. | [17][18] |

| ERK1/2 Phosphorylation | CHO-APP cells | PDMP | Reduced pERK levels by 27%. | [19] |

| Cardiomyocytes | LacCer (50-100 µM, 48h) | Stimulated phosphorylation of p44 MAPK. | [9][15] | |

| cPLA2α Translocation | CHO-W11A cells | LacCer | Induced translocation of full-length cPLA2α and its C2 domain from the cytosol to the Golgi apparatus. | [20] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Lactosylceramide signaling are provided below.

General Experimental Workflow

Caption: General experimental workflow for studying Lactosylceramide signaling.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted for the quantification of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).[1][3][21]

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a 96-well plate and culture overnight.

-

Treat cells with desired concentrations of Lactosylceramide or vehicle control for the specified duration. Include a positive control (e.g., H₂O₂) and a negative control.

-

-

Staining with H2DCF-DA:

-

Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add 100 µL of working solution of H2DCF-DA (typically 10 µM in serum-free medium) to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Fluorescence Measurement:

-

After incubation, wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[8][11][22]

-

Cell Transfection:

-

Seed cells in a 24-well plate.

-

Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

-

Cell Treatment:

-

After 24 hours of transfection, treat the cells with Lactosylceramide or other stimuli for the desired time.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Measure the firefly luciferase activity using a luciferase assay reagent.

-

Subsequently, measure the Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as fold induction over the vehicle-treated control.

-

Immunoprecipitation and Kinase Assay for ERK

This protocol is for determining the kinase activity of ERK1/2.[23][24]

-

Cell Lysis:

-

Treat cells with Lactosylceramide as required.

-

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation of ERK:

-

Incubate the cell lysates with an anti-ERK1/2 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for another 1-2 hours.

-

Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.

-

-

In Vitro Kinase Assay:

-

Resuspend the beads in kinase assay buffer containing a specific substrate for ERK (e.g., myelin basic protein or Elk-1) and ATP (can be [γ-³²P]ATP for radioactive detection or unlabeled ATP for western blot-based detection).

-

Incubate the reaction mixture at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

-

Detection of Substrate Phosphorylation:

-

Separate the proteins by SDS-PAGE.

-

If using radioactive ATP, expose the gel to a phosphor screen or X-ray film.

-

If using unlabeled ATP, transfer the proteins to a membrane and perform a western blot using a phospho-specific antibody against the substrate.

-

Quantification of Lactosylceramide by LC-MS/MS

This method allows for the precise and sensitive quantification of LacCer in biological samples.[25][26][27]

-

Lipid Extraction:

-

Homogenize the cell pellet or tissue sample.

-

Perform a lipid extraction using a solvent system such as chloroform:methanol.

-

Include an internal standard (e.g., a deuterated version of LacCer) at the beginning of the extraction for accurate quantification.

-

-

Chromatographic Separation:

-

Dry the lipid extract and reconstitute it in a suitable solvent.

-

Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18 or HILIC) to separate the different lipid species.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

Use multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the endogenous LacCer and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known amounts of LacCer.

-

Calculate the concentration of LacCer in the sample by comparing the peak area ratio of the endogenous LacCer to the internal standard against the standard curve.

-

Conclusion

Lactosylceramide is a multifaceted signaling molecule that plays a central role in a variety of cellular processes, primarily through the activation of pro-inflammatory and pro-proliferative signaling cascades. The pathways detailed in this guide, including ROS generation, cPLA2 activation, and the MAPK and NF-κB pathways, highlight the significant impact of LacCer on cellular homeostasis and its contribution to pathological conditions when its signaling is dysregulated. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating further investigation into the intricate roles of Lactosylceramide and aiding in the development of therapeutic strategies targeting these pathways. A thorough understanding of these signaling networks is paramount for advancing our knowledge of diseases with an inflammatory or proliferative component and for identifying novel drug targets.

References

- 1. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 2. mdpi.com [mdpi.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. pnas.org [pnas.org]

- 5. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]

- 6. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Lactosylceramide promotes hypertrophy through ROS generation and activation of ERK1/2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchmap.jp [researchmap.jp]

- 11. library.opentrons.com [library.opentrons.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bowdish.ca [bowdish.ca]

- 16. researchgate.net [researchgate.net]

- 17. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Dissociation of ERK signalling inhibition from the anti-amyloidogenic action of synthetic ceramide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lactosylceramide interacts with and activates cytosolic phospholipase A2α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 22. benchchem.com [benchchem.com]

- 23. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 27. researchgate.net [researchgate.net]

The Nexus of Glycosphingolipid Signaling: An In-depth Technical Guide to the Interaction of Lactosylceramide with Membrane Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide lipid anchor and a lactose (B1674315) headgroup, is a critical component of plasma membrane microdomains, often referred to as lipid rafts.[1][2][3] Initially considered a mere intermediate in the biosynthesis of more complex glycosphingolipids, LacCer has emerged as a pivotal bioactive lipid, acting as a second messenger in a multitude of cellular signaling pathways.[1][2][3][4] Its synthesis and localization are tightly regulated, and its accumulation can trigger profound cellular responses ranging from inflammation and oxidative stress to cell proliferation and apoptosis.[3][4][5][6][7] This guide provides a comprehensive overview of the known interactions between LacCer and membrane-associated proteins, the signaling cascades they initiate, and the experimental methodologies used to investigate these interactions, with a focus on their implications for drug development.

Lactosylceramide Synthesis and Localization

Lactosylceramide is synthesized in the Golgi apparatus by the enzyme lactosylceramide synthase (β-1,4-galactosyltransferase), which transfers a galactose molecule from UDP-galactose to glucosylceramide (GlcCer).[3][4][8] There are two primary isoforms of this enzyme, β-1,4GalT-V and β-1,4GalT-VI, with β-1,4GalT-V being ubiquitously expressed while β-1,4GalT-VI is found predominantly in the brain.[8][9][10] The activity of LacCer synthase can be upregulated by a variety of external stimuli, including growth factors like PDGF and VEGF, cytokines such as TNF-α, and oxidized low-density lipoprotein (ox-LDL).[1][3][8]

Once synthesized, LacCer is transported to the plasma membrane where it integrates into lipid rafts.[1][2] These microdomains serve as organizing platforms, concentrating signaling molecules and facilitating their interaction.[11][12] Within these rafts, LacCer can act as a receptor for extracellular ligands or modulate the function of resident transmembrane proteins.[6]

Key Interacting Membrane Proteins and Functional Consequences

While the study of LacCer's protein partners is ongoing, several key interactions have been identified that are central to its signaling function. The following table summarizes these interactions, emphasizing the qualitative and functional outcomes in the absence of consistently reported binding affinities.

| Interacting Protein | Evidence of Interaction | Functional Consequence of Interaction | Key References |

| Cytosolic Phospholipase A2α (cPLA2α) | Direct, Ca²⁺-independent binding demonstrated in vitro. | Activation of cPLA2α, leading to the release of arachidonic acid (AA). LacCer induces translocation of cPLA2α from the cytosol to the Golgi apparatus. | [3][13][14][15] |

| β1-Integrins | Co-localization in glycosphingolipid-enriched microdomains. | LacCer induces the clustering and activation of β1-integrins, leading to their internalization via caveolar endocytosis and subsequent downstream signaling. | [1] |

| NADPH Oxidase Complex | Functional association; LacCer induces the assembly of cytosolic (p47phox, p67phox) and membrane components of the complex. | Activation of NADPH oxidase, resulting in the production of reactive oxygen species (ROS) and induction of oxidative stress. | [6][7][16] |

| Lyn Kinase (a Src family kinase) | Co-localization and association in detergent-insoluble membrane fractions of neutrophils. | Ligand binding to LacCer induces the phosphorylation and activation of Lyn, initiating a downstream signaling cascade leading to superoxide (B77818) generation. | [17] |

Lactosylceramide-Modulated Signaling Pathways

The interaction of LacCer with membrane-associated proteins initiates complex signaling cascades, which can be broadly categorized into two interconnected pathways: the inflammatory pathway and the oxidative stress pathway. These pathways are implicated in a wide range of pathological conditions, including atherosclerosis, neurodegenerative diseases, and cancer.[3][5][6][11]

The Inflammatory Pathway via cPLA2α Activation

A primary and well-characterized downstream effect of LacCer accumulation is the direct binding to and activation of cytosolic phospholipase A2α (cPLA2α).[3][13][14] This interaction is crucial for initiating inflammatory responses.

-

Mechanism: Upon stimulation by agonists like TNF-α, LacCer levels increase.[13] LacCer then binds directly to the C2 domain of cPLA2α, facilitating its translocation to the Golgi membrane in a calcium-independent manner.[13][14][15] This binding activates the enzyme, which then hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid (AA).

-

Downstream Effects: AA is a precursor to a wide array of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes.[1][4] These molecules mediate inflammatory responses that contribute to diseases such as atherosclerosis and inflammatory bowel disease.[1][5]

Caption: The LacCer-mediated inflammatory signaling cascade.

The Oxidative Stress Pathway via NADPH Oxidase

LacCer is a potent activator of the NADPH oxidase complex, a key source of cellular reactive oxygen species (ROS).[6][16] This pathway is central to the pathophysiology of cardiovascular and neuroinflammatory diseases.

-

Mechanism: LacCer promotes the assembly and activation of the NADPH oxidase enzyme complex at the plasma membrane.[6] While the precise molecular details of this interaction are still being elucidated, it involves the recruitment of cytosolic components, such as p47phox, to the membrane-bound core of the enzyme.[6]

-

Downstream Effects: The activated NADPH oxidase generates superoxide radicals (O₂⁻), leading to increased ROS levels and a state of oxidative stress.[3][4][6] This oxidative stress can, in turn, activate multiple downstream signaling kinases, such as ERK1/2, and transcription factors like NF-κB, leading to the expression of pro-inflammatory and pro-proliferative genes.[11][18] For example, shear stress in endothelial cells activates LacCer synthase, and the resulting LacCer activates NADPH oxidase to increase the expression of intercellular adhesion molecule-1 (ICAM-1).[16]

Caption: The LacCer-mediated oxidative stress signaling cascade.

Therapeutic Implications and Drug Development

The central role of LacCer in mediating inflammation and oxidative stress makes its biosynthetic enzyme, lactosylceramide synthase, an attractive target for drug development.[9][10] Inhibition of LacCer synthase could potentially mitigate the progression of numerous diseases.

-

Targeting LacCer Synthase: Chemical inhibitors of glycosphingolipid synthesis, such as D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), have been instrumental in elucidating these pathways.[7][13] D-PDMP works by inhibiting glucosylceramide synthase, the enzyme preceding LacCer synthase, thereby reducing the cellular levels of LacCer and downstream signaling events like TNF-α-induced apoptosis and shear-induced ICAM-1 expression.[7][16] These findings suggest that the development of more specific and potent inhibitors of LacCer synthase could offer therapeutic benefits for conditions like atherosclerosis, cancer, and neuroinflammatory disorders.[10]

Experimental Protocols

Investigating the interaction between LacCer and membrane proteins requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in this field.

Protein-Lipid Overlay (PLO) Assay

This technique is used to qualitatively assess the direct binding of a protein to various lipids, including LacCer, immobilized on a membrane.

-

Objective: To determine if a protein of interest binds directly to Lactosylceramide.

-

Methodology:

-

Lipid Preparation: Dissolve LacCer and other control lipids in a suitable organic solvent (e.g., chloroform/methanol/water mixture). Prepare serial dilutions ranging from 1 to 500 pmol/µL.[19]

-

Membrane Spotting: Carefully spot 1 µL of each lipid dilution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely at room temperature for at least 60 minutes.[19][20]

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature to prevent non-specific protein binding.[19]

-

Protein Incubation: Incubate the membrane overnight at 4°C with a solution containing the purified, epitope-tagged protein of interest (e.g., GST-cPLA2α) at a concentration of 1-10 nM in blocking buffer.[19]

-

Washing: Wash the membrane extensively with washing buffer (e.g., TBST) to remove unbound protein.[19]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the epitope tag (e.g., anti-GST antibody) for 1 hour at room temperature.[19]

-

Secondary Antibody Incubation: After further washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[19]

-

Detection: Detect the protein-lipid interaction using an enhanced chemiluminescence (ECL) substrate and imaging system. A positive spot indicates binding.[19]

-

Caption: Workflow for the Protein-Lipid Overlay (PLO) Assay.

cPLA2α Translocation Assay

This cell-based assay visualizes the movement of cPLA2α from the cytosol to intracellular membranes upon stimulation, which can be induced by LacCer.

-

Objective: To determine if LacCer induces the translocation of cPLA2α.

-

Methodology (via Immunofluorescence):

-

Cell Culture: Plate cells (e.g., CHO-W11A) on glass coverslips. Cells may be transfected with a fluorescently-tagged cPLA2α construct (e.g., eGFP-cPLA2α).

-

Stimulation: Treat the cells with exogenous LacCer (e.g., 30 µM for 30 minutes) or a vehicle control.[13]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.

-

Immunostaining (for non-tagged protein): If not using a fluorescently-tagged protein, incubate with a primary antibody against cPLA2α, followed by a fluorescently-labeled secondary antibody.

-

Imaging: Mount the coverslips and visualize the cells using a confocal microscope.

-

Analysis: Compare the subcellular localization of cPLA2α between control and LacCer-treated cells. Translocation is indicated by a shift from a diffuse cytosolic pattern to a punctate pattern co-localizing with specific organelles like the Golgi apparatus.[13][21]

-

Caption: Workflow for the cPLA2α Translocation Assay via Immunofluorescence.

Lactosylceramide Synthase Activity Assay

This assay measures the enzymatic activity of LacCer synthase in cell or tissue homogenates, often using chromatography to separate and quantify the product.

-

Objective: To quantify the rate of LacCer synthesis by LacCer synthase.

-

Methodology (via HPLC with a fluorescent substrate):

-

Enzyme Source Preparation: Prepare cell or tissue homogenates in a suitable buffer containing a detergent like Triton X-100.[11]

-

Reaction Mixture: Prepare a reaction mixture containing the cell homogenate, a buffer (e.g., MES or cacodylate), MnCl₂, and the fluorescent acceptor substrate C6-NBD-glucosylceramide.[4]

-

Initiate Reaction: Start the reaction by adding the donor substrate, UDP-galactose. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture.

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

HPLC Analysis: Separate the fluorescent product (C6-NBD-lactosylceramide) from the fluorescent substrate using normal-phase HPLC.[4]

-

Quantification: Quantify the product by measuring its fluorescence. The amount of product formed over time is used to calculate the enzyme activity.[4] A more recent method uses deuterated glucosylceramide as a substrate and quantifies the deuterated lactosylceramide product by LC-MS/MS, offering high sensitivity and avoiding radioactivity.[22]

-

Conclusion